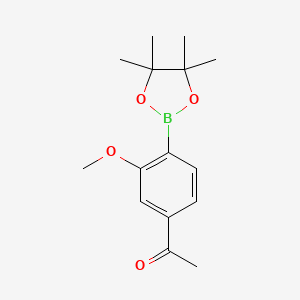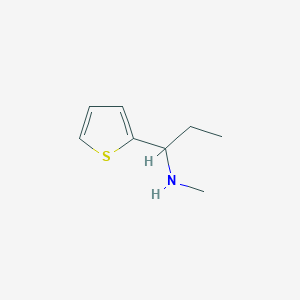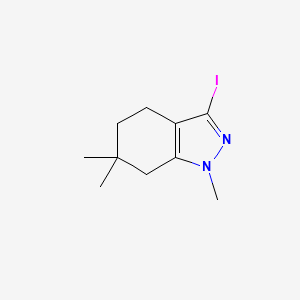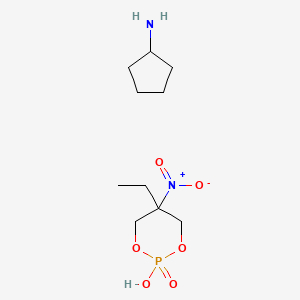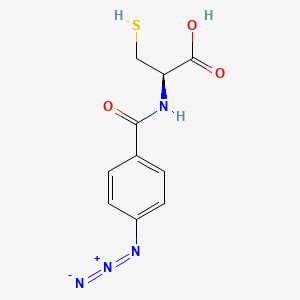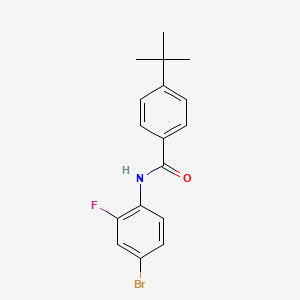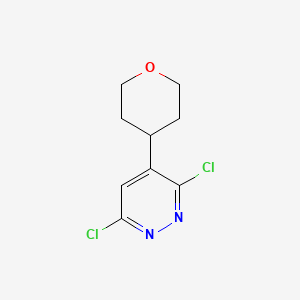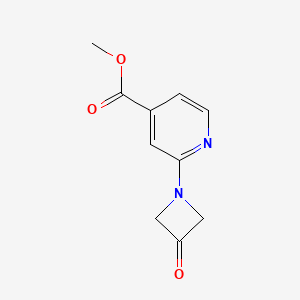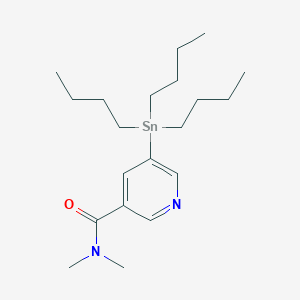
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide typically involves the reaction of pyridine derivatives with tributylstannyl reagents. One common method is the Stille coupling reaction, where a halogenated pyridine is reacted with a tributylstannyl compound in the presence of a palladium catalyst. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Tin compounds with lower oxidation states.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide involves its interaction with various molecular targets. The tributylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound can also participate in redox reactions, altering its oxidation state and affecting its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-3-thiophenecarboxamide
- N,N-dimethyl-4-pyridinecarboxamide
- N,N-dimethyl-5-pyridinecarboxamide
Uniqueness
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Stille coupling reactions and other synthetic applications where organotin compounds are advantageous.
Eigenschaften
Molekularformel |
C20H36N2OSn |
|---|---|
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N2O.3C4H9.Sn/c1-10(2)8(11)7-4-3-5-9-6-7;3*1-3-4-2;/h4-6H,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
GBPCIZWSEWLQPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



